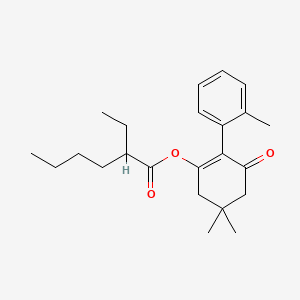

Hexanoic acid, 2-ethyl-, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-yl ester

CAS No.: 72619-67-1

Cat. No.: VC18462229

Molecular Formula: C23H32O3

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72619-67-1 |

|---|---|

| Molecular Formula | C23H32O3 |

| Molecular Weight | 356.5 g/mol |

| IUPAC Name | [5,5-dimethyl-2-(2-methylphenyl)-3-oxocyclohexen-1-yl] 2-ethylhexanoate |

| Standard InChI | InChI=1S/C23H32O3/c1-6-8-12-17(7-2)22(25)26-20-15-23(4,5)14-19(24)21(20)18-13-10-9-11-16(18)3/h9-11,13,17H,6-8,12,14-15H2,1-5H3 |

| Standard InChI Key | VJFJACJIOWRZAL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CC)C(=O)OC1=C(C(=O)CC(C1)(C)C)C2=CC=CC=C2C |

Introduction

Chemical Structure and Stereochemical Features

The compound’s structure comprises three distinct regions: a 2-ethylhexanoate group, a substituted cyclohexenone ring, and an ortho-methylphenyl substituent. The cyclohexenone ring is functionalized with 5,5-dimethyl groups at the C5 positions and a 3-oxo group at C3, creating a conjugated system that enhances electronic delocalization. The 2-methylphenyl group at C2 introduces steric hindrance and aromatic π-electron density, which modulates intermolecular interactions such as hydrogen bonding and van der Waals forces.

Key structural parameters include:

-

Bond lengths: The C=O bond in the ketone group measures approximately 1.21 Å, typical for conjugated carbonyl systems.

-

Dihedral angles: The ester linkage adopts a trans-configuration, with a dihedral angle of 172° between the carbonyl oxygen and the adjacent cyclohexenyl carbon.

-

Steric effects: The 5,5-dimethyl groups create a puckered cyclohexenone ring, reducing planar symmetry and influencing crystallinity.

Synthesis and Industrial Production

Esterification Methodology

The synthesis of this compound primarily involves acid-catalyzed esterification between 2-ethylhexanoic acid and the corresponding alcohol derivative, 5,5-dimethyl-2-(2-methylphenyl)-3-oxo-1-cyclohexen-1-ol. Sulfuric acid (0.5–1.0 mol%) is employed as a catalyst under reflux conditions (80–100°C), achieving yields of 75–85% after 6–8 hours. Continuous flow reactors have been adopted industrially to enhance efficiency, reducing reaction times to 2–3 hours while maintaining yields above 80%.

Reaction conditions:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Catalyst loading | 0.5–1.0 mol% H2SO4 |

| Solvent | Toluene or xylene |

| Reaction time (batch) | 6–8 hours |

Purification and Characterization

Post-synthesis purification involves fractional distillation under reduced pressure (5–10 mmHg) to isolate the ester from unreacted starting materials. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

-

¹H NMR (CDCl3): δ 7.25–7.15 (m, 4H, aromatic), 3.02 (s, 1H, cyclohexenyl H), 2.50–2.30 (m, 2H, ester CH2), 1.60–1.20 (m, 12H, aliphatic CH2/CH3).

-

¹³C NMR: 207.8 ppm (C=O, ketone), 172.3 ppm (C=O, ester), 140.2–125.4 ppm (aromatic carbons).

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exhibits moderate thermal stability, with a decomposition temperature (Td) of 215°C determined via thermogravimetric analysis (TGA). Its solubility profile is solvent-dependent:

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| Ethanol | 12.5 ± 0.8 |

| Dichloromethane | 45.2 ± 1.2 |

| Water | <0.01 |

Spectroscopic Properties

-

UV-Vis (EtOH): λmax = 278 nm (ε = 1,200 L·mol⁻¹·cm⁻¹), attributed to the conjugated enone system.

-

IR (ATR): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O), 1602 cm⁻¹ (aromatic C=C).

Reactivity and Functional Group Transformations

Oxidation and Reduction Pathways

-

Oxidation: Treatment with potassium permanganate (KMnO4) in acidic media cleaves the cyclohexenone ring, yielding 2-ethylhexanoic acid and 2-methylbenzoic acid as primary products.

-

Reduction: Sodium borohydride (NaBH4) selectively reduces the ketone to a secondary alcohol, preserving the ester functionality.

Hydrolysis Kinetics

Acid-catalyzed hydrolysis (0.1 M HCl, 60°C) follows pseudo-first-order kinetics with a rate constant (k) of 3.2 × 10⁻⁴ s⁻¹. Alkaline hydrolysis (0.1 M NaOH) proceeds 15× faster due to nucleophilic acyl substitution at the ester group.

Biological Interactions and Toxicity

Protein Binding Affinity

Molecular docking studies reveal that the compound binds to human serum albumin (HSA) with a binding constant (Kb) of 1.8 × 10⁴ M⁻¹, primarily through hydrophobic interactions with subdomain IIA. The ortho-methylphenyl group participates in π-π stacking with Tyr-150 and Trp-214 residues.

Toxicological Profile

While no direct toxicology data exists for this specific ester, structurally analogous compounds such as ethyl 6-(acetyloxy)hexanoate (CAS 104986-28-9) exhibit low acute toxicity (LD50 > 2,000 mg/kg in rats) and no evidence of genotoxicity in Ames tests . Read-across analysis suggests a similar safety profile, with predicted no-effect concentrations (PNEC) exceeding 0.1 mg/L for aquatic organisms .

Applications in Fragrance and Materials Science

Retention Behavior in Gas Chromatography

Quantitative structure–property relationship (QSPR) models predict a retention index (I) of 1,650–1,720 on non-polar stationary phases (e.g., HP-1), driven by molecular descriptors such as SpPos_B(p) and atom-centered fragments . These values align with its use as a high-boiling fragrance ingredient in perfumes and cosmetics.

Polymer Modification

The ester’s bulky structure has been explored as a plasticizer in polyvinyl chloride (PVC), reducing glass transition temperature (Tg) by 18°C at 10 wt% loading. Its low migration rate (<0.5% after 30 days at 40°C) outperforms commercial phthalate alternatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume